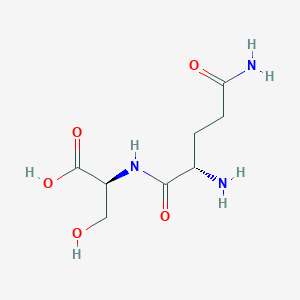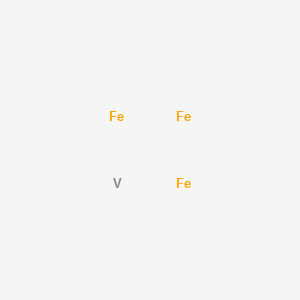![molecular formula C11H20O3 B14725919 formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 5655-91-4](/img/structure/B14725919.png)
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a compound that combines formic acid with a bicyclic alcohol structure. The bicyclic alcohol, also known as borneol, is a naturally occurring organic compound found in various essential oils. It is known for its pleasant aroma and has been used in traditional medicine and perfumery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent such as ethanol or ether at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The resulting product is then separated and purified using various techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and acids.
Major Products
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Various substituted borneol derivatives.
Applications De Recherche Scientifique
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in traditional medicine for treating various ailments.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoborneol: A stereoisomer of borneol with similar properties but different spatial arrangement.
Camphor: An oxidized form of borneol with distinct chemical and physical properties.
Norborneol: Another bicyclic alcohol with a similar structure but different functional groups.
Uniqueness
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
5655-91-4 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.CH2O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;2-1-3/h7-8,11H,4-6H2,1-3H3;1H,(H,2,3)/t7-,8+,10+;/m0./s1 |
Clé InChI |
UAQVMSCCHSGPFK-GZJXKWBNSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O.C(=O)O |
SMILES canonique |
CC1(C2CCC1(C(C2)O)C)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
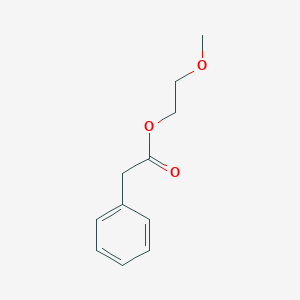
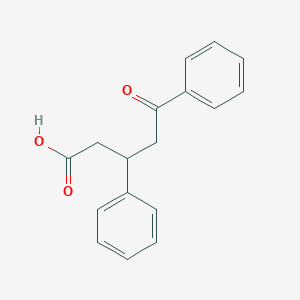
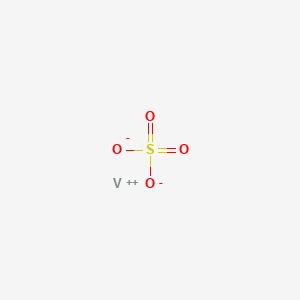
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
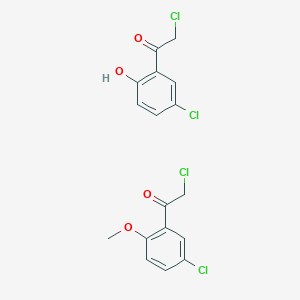
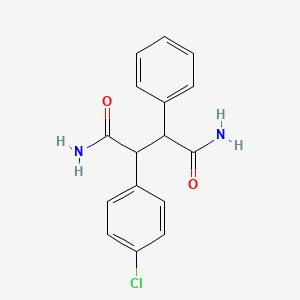

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)

